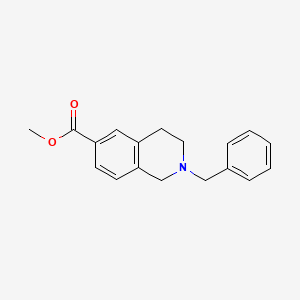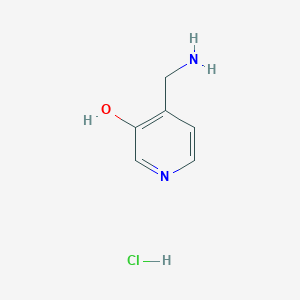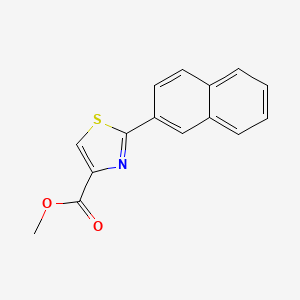![molecular formula C22H29NO4 B13679308 tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate: is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a phenoxypropyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Amino Acid Derivative: Starting from a suitable amino acid, the amino group can be protected using a tert-butyl ester.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Addition of the Phenoxypropyl Moiety: The phenoxypropyl group can be added via an etherification reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Pathways: Involvement in biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate can be compared with other similar compounds, such as:
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenylpropyl)amino]acetate: Lacks the phenoxy group, which may affect its biological activity.
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-methoxypropyl)amino]acetate: Contains a methoxy group instead of a phenoxy group, which may alter its chemical reactivity.
The uniqueness of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29NO4 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl 2-[benzyl-(2-hydroxy-3-phenoxypropyl)amino]acetate |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(25)16-23(14-18-10-6-4-7-11-18)15-19(24)17-26-20-12-8-5-9-13-20/h4-13,19,24H,14-17H2,1-3H3 |
InChI Key |
RFFZNKCPMAXYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)
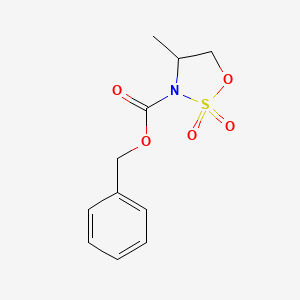
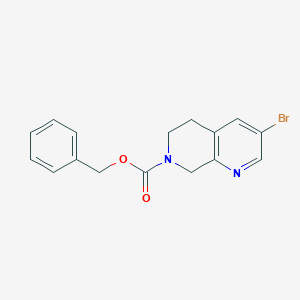
![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)
